
Tartaric anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tartaric anhydride, also known as diacetyl this compound, is a chemical compound derived from tartaric acid. It is an organic compound with the formula C8H10O7. This compound is a white crystalline solid that is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions: Tartaric anhydride can be synthesized through the dehydration of tartaric acid. This process typically involves heating tartaric acid in the presence of a dehydrating agent such as acetic anhydride. The reaction proceeds as follows: [ \text{C4H6O6} \rightarrow \text{C8H10O7} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by heating tartaric acid with acetic anhydride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete dehydration. The resulting product is then purified through recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Tartaric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tartaric acid.
Esterification: Reacts with alcohols to form esters.
Acylation: Acts as an acylating agent in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Esterification: Requires an alcohol and a catalyst such as sulfuric acid.
Acylation: Involves the use of nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Tartaric acid.
Esterification: Tartaric esters.
Acylation: Acylated derivatives of the nucleophile used.
科学的研究の応用
Tartaric anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of polymers, resins, and coatings.
作用機序
The mechanism of action of tartaric anhydride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form acylated products. This reactivity is due to the presence of the anhydride functional group, which is highly electrophilic and readily undergoes nucleophilic attack.
類似化合物との比較
Tartaric anhydride can be compared with other anhydrides such as maleic anhydride and succinic anhydride. While all these compounds are used as acylating agents, this compound is unique due to its derivation from tartaric acid and its specific reactivity profile. Similar compounds include:
Maleic Anhydride: Used in the production of resins and as a dienophile in Diels-Alder reactions.
Succinic Anhydride: Employed in the synthesis of pharmaceuticals and as a cross-linking agent in polymers.
This compound stands out due to its specific applications in the modification of biomolecules and its role in the synthesis of tartaric esters, which are valuable in various industrial processes.
特性
CAS番号 |
3019-59-8 |
|---|---|
分子式 |
C4H4O5 |
分子量 |
132.07 g/mol |
IUPAC名 |
3,4-dihydroxyoxolane-2,5-dione |
InChI |
InChI=1S/C4H4O5/c5-1-2(6)4(8)9-3(1)7/h1-2,5-6H |
InChIキー |
BOGVTNYNTGOONP-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(=O)OC1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


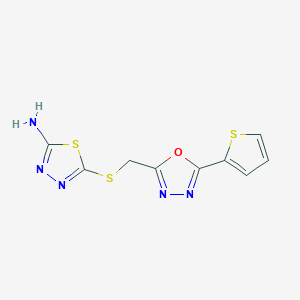
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)

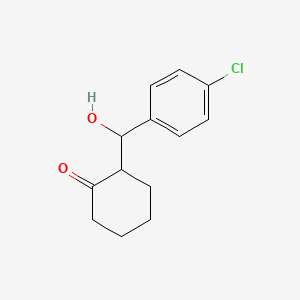

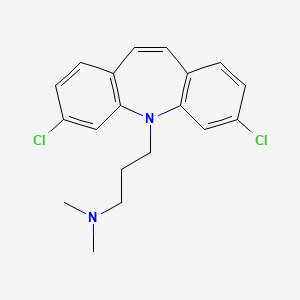
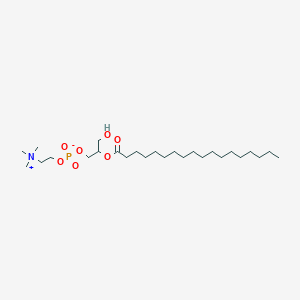
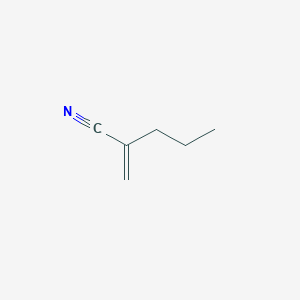
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
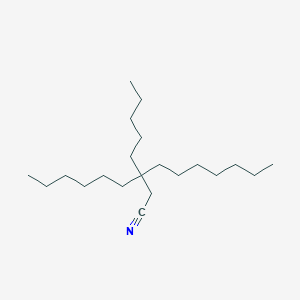
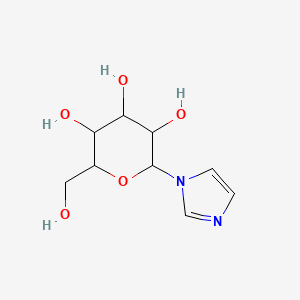
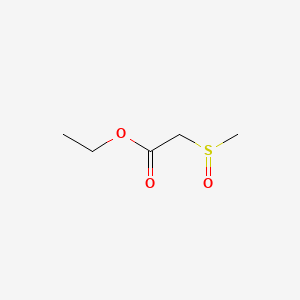
![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
